BenchChemオンラインストアへようこそ!

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Medicinal Chemistry Kinase Inhibitor Design Regioisomerism

This specific 2H-triazole regioisomer (CAS 2309308-61-8) is essential for establishing structure-selectivity relationships in kinase inhibitor research. Unlike its 1H-triazol-1-yl or 2-quinoxaline positional analogs, the unique spatial orientation of the triazole ring at the 2-position fundamentally redirects kinase target binding profiles—predicted against JAK2, CDK9, and CDC7. Procuring this distinct scaffold, rather than a generic core, ensures you obtain the active regioisomer for fragment screening and lead optimization campaigns.

Molecular Formula C14H12N6O
Molecular Weight 280.291
CAS No. 2309308-61-8
Cat. No. B2618491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline
CAS2309308-61-8
Molecular FormulaC14H12N6O
Molecular Weight280.291
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4
InChIInChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2
InChIKeyOHFBIEJCIPAITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline: Structural and Procurement Baseline


6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2309308-61-8) is a synthetic heterocyclic small molecule with the molecular formula C14H12N6O and a molecular weight of 280.28 g/mol [1]. It belongs to a class of compounds featuring a quinoxaline core linked to a 1,2,3-triazole-substituted azetidine moiety via a carbonyl bridge. This specific regioisomer, with the triazole attached at the 2-position, is a structural analog of other bioactive quinoxaline-azetidine hybrids that have been investigated as kinase inhibitor scaffolds [2]. Its calculated partition coefficient (logP) is 1.215, indicating moderate lipophilicity, and it possesses 3 rotatable bonds [3].

Why Generic Substitution Fails for 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline


Generic substitution is not feasible because the spatial orientation of the triazole ring fundamentally dictates target binding interactions. 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a distinct 2H-triazole regioisomer. Its closest structural analogs, such as the 1H-triazol-1-yl isomer (CAS 2034620-14-7) and the 2-quinoxaline positional isomer (CAS 2176152-38-6), share the same molecular formula but differ in the connectivity of the triazole ring, leading to divergent molecular shapes and electrostatic potential maps [1]. Computational target predictions further suggest that these seemingly minor variations can redirect kinase selectivity, linking this specific scaffold to targets like JAK2, CDK9, and CDC7, a profile that may not be replicated by other regioisomers [2]. Procurement based solely on the core scaffold name risks acquiring an inactive or off-target compound.

Quantitative Differentiation Evidence for 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline


Regioisomeric Differentiation: 2H-Triazole vs. 1H-Triazole Isomer

The target compound is a 2H-1,2,3-triazol-2-yl regioisomer, distinguishing it from the commercially available 1H-1,2,3-triazol-1-yl analog, quinoxalin-6-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone (CAS 2034620-14-7). This substitution pattern alters the dipole moment and hydrogen-bonding capabilities of the molecule, a critical factor for target engagement [1]. While both share the molecular formula C14H12N6O, the 1H-isomer has been offered by vendors at 90%+ purity for prices ranging from $88.50/2mg to $163.50/25mg, setting a market benchmark for comparison [2]. The 2H-isomer is not simply a positional variant; it represents a distinct chemical entity with potentially orthogonal biological activity.

Medicinal Chemistry Kinase Inhibitor Design Regioisomerism

Positional Isomer Differentiation: 6-Quinoxaline vs. 2-Quinoxaline Isomer

The target compound features a carbonyl group attached to the 6-position of the quinoxaline ring. Its positional isomer, 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2176152-38-6), has the identical 2H-triazole substituent but on the 2-position of the quinoxaline. This positional shift is documented for quinoxaline-based kinase inhibitors to significantly impact biological activity, as the vector and electronic environment of the carbonyl group are altered [1]. Both isomers share the same molecular weight (280.28 g/mol), but the target compound has a predicted logP of 1.215, whereas the 2-quinoxaline isomer's physical properties are not as well-characterized in public databases .

Structure-Activity Relationship Isosterism Quinoxaline Chemistry

Computational Kinase Selectivity Profile: Predicted Targets JAK2, CDK9, CDC7

Computational target prediction using the Similarity Ensemble Approach (SEA) on the ZINC database suggests that this compound has a distinct predicted kinase selectivity profile. The top predicted targets are JAK2 (P-value 16), CDK9 (P-value 39), and CDC7 (P-value 45) [1]. This profile diverges from generic quinoxaline motifs associated with PI3K inhibition (e.g., IC50 of 8 nM for AS-605240 against PI3Kγ) . The specific triazole-azetidine substitution pattern is likely responsible for this computational selectivity shift, providing a hypothesis-driven rationale for choosing this compound over a broad-spectrum quinoxaline kinase inhibitor.

Kinase Profiling Computational Chemistry Target Prediction

Optimal Application Scenarios for Procuring 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline


Kinase Selectivity Profiling in JAK2/CDK9/CDC7 Drug Discovery Programs

Based on its computationally predicted target profile against JAK2, CDK9, and CDC7 kinases [1], this compound is a strong candidate for inclusion in a kinase selectivity panel. A research group aiming to develop a selective inhibitor for any of these kinases should procure this compound alongside its 1H-triazol-1-yl (CAS 2034620-14-7) and 2-quinoxaline (CAS 2176152-38-6) isomers to rapidly establish structure-selectivity relationships and identify the most promising regioisomer for further optimization.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 280.28 g/mol and 3 rotatable bonds, this compound occupies a chemical space consistent with fragment-like or low-molecular-weight lead-like molecules. Its inclusion in a fragment library for screening against Cdc7 kinase, a known anti-cancer target [2], is specifically warranted. The unique 2H-triazole geometry offers a distinct 3D vector for fragment growing or linking that is not available from the 1H-triazole isomer.

Chemical Probe Development for Epigenetic Kinases

The predicted CDK9 activity for this specific scaffold suggests potential utility in developing chemical probes for studying transcriptional regulation. Since CDK9 is a component of the positive transcription elongation factor b (P-TEFb), procuring this compound for initial in vitro kinase assay screening is a strategically sound first step, provided that results are directly benchmarked against known CDK9 inhibitors to validate the computational prediction [1].

Quote Request

Request a Quote for 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.